2,2,3,3,4,4,4-heptafluoro-N-(3-{N-[(4-nitrophenyl)acetyl]ethanehydrazonoyl}phenyl)butanamide
Overview
Description
2,2,3,3,4,4,4-heptafluoro-N-(3-{N-[(4-nitrophenyl)acetyl]ethanehydrazonoyl}phenyl)butanamide is a useful research compound. Its molecular formula is C20H15F7N4O4 and its molecular weight is 508.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 508.09815211 g/mol and the complexity rating of the compound is 821. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Scientific Research Applications of Similar Compounds
Chemical Metabolism and Toxicity Studies : Compounds similar to the one mentioned are often studied for their metabolism and potential toxicities in human liver microsomes and clinical settings. For instance, the metabolism of Flutamide, a compound with a somewhat similar structure, has been extensively studied to understand its metabolites and potential toxicity in the treatment of prostate cancer. These studies highlight the importance of understanding the biotransformation pathways and potential risks associated with pharmaceutical compounds (Goda et al., 2006).
Cancer Chemopreventive Agents : Research into compounds with anti-cancer properties is a significant area of scientific inquiry. Studies have identified various compounds with chemopreventive activity in animal models, suggesting a potential application in preventing or reducing the risk of cancer through pharmacological means (Boone et al., 1990).
Photochemical Reactions and Drug Stability : The study of photochemical reactions of pharmaceutical compounds, such as Flutamide, can reveal insights into drug stability and safety, especially concerning photodermatosis or other light-induced side effects. Understanding these reactions is crucial for the development of safer and more stable drugs (Watanabe et al., 2015).
Pharmacokinetics and Metabolism in Drug Development : The pharmacokinetics and metabolism of selective androgen receptor modulators, for instance, are studied to assess their absorption, distribution, metabolism, and excretion (ADME) properties. This research is critical in the preclinical development of new drugs to ensure they have favorable pharmacokinetic profiles for therapeutic use (Wu et al., 2006).
Aggregation-Induced Emission and Electroluminescence : Research into new compounds often explores their potential for novel applications, such as materials science. For example, compounds exhibiting aggregation-induced emission properties can be utilized in the development of new luminescent materials, with applications ranging from sensors to organic light-emitting diodes (OLEDs) (Zhang et al., 2018).
Properties
IUPAC Name |
2,2,3,3,4,4,4-heptafluoro-N-[3-[(E)-C-methyl-N-[[2-(4-nitrophenyl)acetyl]amino]carbonimidoyl]phenyl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F7N4O4/c1-11(29-30-16(32)9-12-5-7-15(8-6-12)31(34)35)13-3-2-4-14(10-13)28-17(33)18(21,22)19(23,24)20(25,26)27/h2-8,10H,9H2,1H3,(H,28,33)(H,30,32)/b29-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPZXHCMKMKOTC-VPUKRXIYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-])C2=CC(=CC=C2)NC(=O)C(C(C(F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=C(C=C1)[N+](=O)[O-])/C2=CC(=CC=C2)NC(=O)C(C(C(F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F7N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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